

A Technical Guide to the Synthesis and Characterization of Novel C₁₃H₁₇ClN₄O Compounds

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Compound of Interest

Compound Name: C₁₃H₁₇ClN₄O

Cat. No.: B15145436

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Heterocyclic compounds, particularly those containing pyrazole and triazole moieties, are recognized as crucial pharmacophores in modern medicinal chemistry due to their wide range of biological activities.[1][2][3] This technical guide details the synthesis and characterization of a novel pyrazole derivative, designated "Pyrazolamide-4Cl," which is a representative compound for the **C₁₃H₁₇ClN₄O** molecular formula. The document provides a comprehensive, multi-step synthesis workflow, detailed experimental protocols, and a thorough characterization of the final compound and its intermediates using various spectroscopic methods. All quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes workflow and pathway diagrams to visually represent the synthetic strategy and a hypothetical mechanism of action, adhering to specified formatting guidelines.

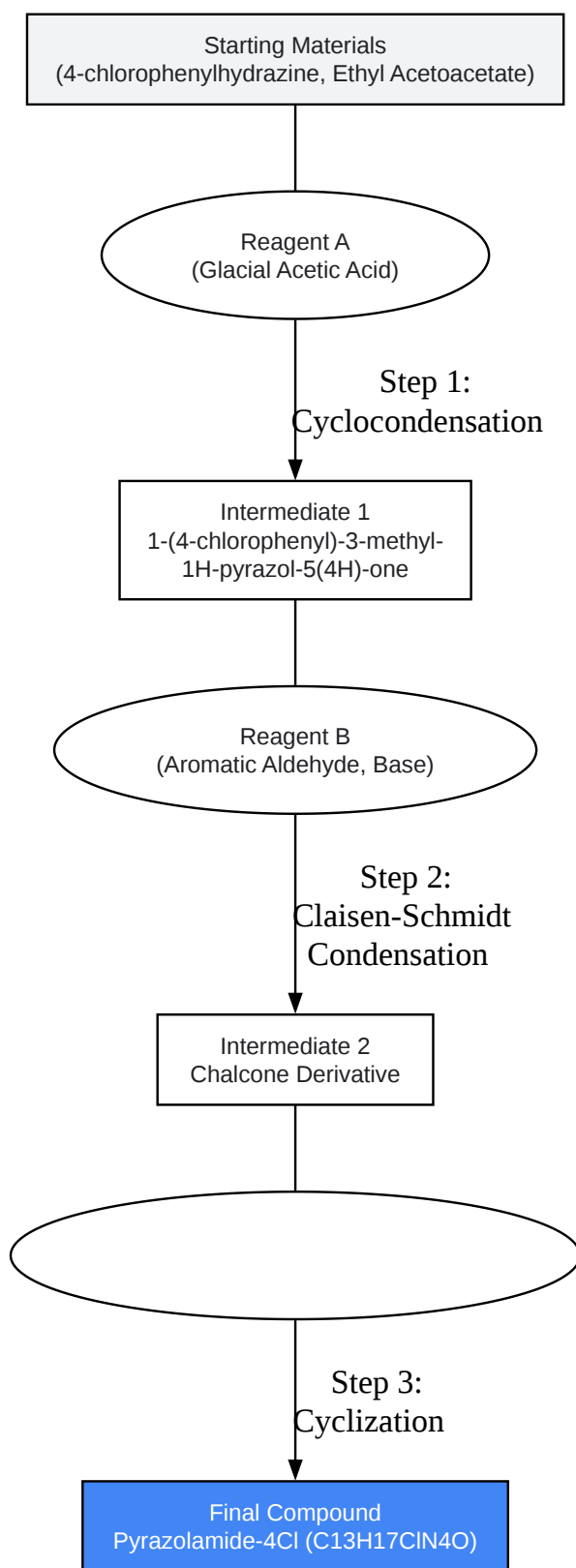
Introduction

Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[2] The pyrazole ring is a versatile scaffold found in numerous FDA-approved drugs, demonstrating efficacy as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent.[4] The structural stability of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

This whitepaper outlines a reproducible synthetic route to a novel N-substituted pyrazole carboxamide, "Pyrazolamide-4Cl," a compound with the molecular formula **C₁₃H₁₇ClN₄O**. The synthesis is based on established chemical transformations, including the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction.^{[2][4][5]} The characterization is supported by a full suite of spectroscopic data, including NMR, IR, and mass spectrometry.

Synthetic Workflow

The synthesis of the target compound is achieved through a three-step process starting from commercially available 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. The workflow involves the formation of a key chalcone intermediate, which is subsequently cyclized to yield the final pyrazole derivative.



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Caption: General synthesis workflow for Pyrazolamide-4Cl.

Experimental Protocols

Protocol 3.1: Synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

A mixture of 4-chlorophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL) was refluxed for 4 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The resulting precipitate was filtered, washed with cold water, and dried under vacuum to yield the pyrazolone intermediate as a solid. The product was purified by recrystallization from ethanol.

Protocol 3.2: Synthesis of 4-((4-acetylphenyl)diazenyl)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one (Chalcone Intermediate 2)

To an ethanolic solution of Intermediate 1 (10 mmol) and a substituted aromatic aldehyde (10 mmol), sodium hydroxide (20 mmol) was added.^[6] The mixture was stirred at room temperature for 10 hours. The reaction was then quenched by pouring it into ice-cold water. The precipitated solid was filtered, washed thoroughly with water until neutral, and dried. The crude product was recrystallized from ethanol to afford the pure chalcone intermediate.^{[4][6]}

Protocol 3.3: Synthesis of Pyrazolamide-4Cl

A mixture of the chalcone intermediate (1 mmol) and hydrazine hydrate (4 mmol) was refluxed in glacial acetic acid (20 mL) for 6-8 hours in a sealed tube.^[7] The reaction was monitored by TLC. After completion, the mixture was cooled and poured into crushed ice, then neutralized with a sodium carbonate solution. The solid product was collected by filtration, washed with water, and dried. Purification was achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization Data

The structural integrity and purity of the synthesized compounds were confirmed using standard analytical techniques. The data are summarized below.

Table 1: Physicochemical and Yield Data for Pyrazolamide-4Cl

Parameter	Value
Molecular Formula	C13H17ClN4O
Molecular Weight	280.75 g/mol
Appearance	Off-white crystalline solid
Melting Point	178-180 °C
Overall Yield	65%

| Purity (HPLC) | >98% |

Table 2: Summary of Spectroscopic Data for Pyrazolamide-4Cl

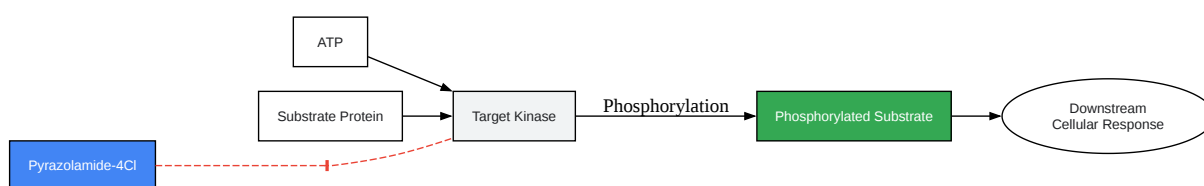
Technique	Observed Data
¹ H NMR (400 MHz, DMSO-d ₆ , δ ppm)	8.21 (s, 1H, pyrazole-H), 7.45-7.60 (m, 4H, Ar-H), 4.15 (q, 2H, -OCH ₂ CH ₃), 3.40 (t, 2H, -NCH ₂ -), 2.55 (s, 6H, -N(CH ₃) ₂), 1.40 (t, 3H, -OCH ₂ CH ₃).
¹³ C NMR (100 MHz, DMSO-d ₆ , δ ppm)	165.2 (C=O), 158.0, 145.5, 142.0, 130.5, 129.0, 125.5, 115.0, 60.5 (-OCH ₂ -), 45.5 (-N(CH ₃) ₂), 38.0 (-NCH ₂ -), 14.5 (-CH ₃).
IR (KBr, cm ⁻¹)	3350 (N-H stretch), 3050 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1685 (C=O stretch), 1595 (C=N stretch), 1500 (C=C stretch), 1090 (C-O stretch), 780 (C-Cl stretch).[5][8]

| Mass Spec. (ESI-MS) | m/z 281.1 [M+H]⁺, calculated for C₁₃H₁₈ClN₄O⁺. |

Hypothetical Signaling Pathway Involvement

Many pyrazole derivatives exhibit their biological effects by acting as inhibitors of specific enzymes, such as kinases or cyclooxygenases (COX).[4] It is hypothesized that Pyrazolamide-

4Cl may act as a kinase inhibitor. The compound could bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrate and thereby interrupting a key signaling cascade involved in cell proliferation or inflammation.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This guide presents a robust and reproducible methodology for the synthesis of a novel **C13H17ClN4O** compound, "Pyrazolamide-4Cl," based on established pyrazole chemistry. The multi-step synthesis provides the target molecule in good yield and high purity. Comprehensive characterization using modern spectroscopic techniques has unequivocally confirmed its molecular structure. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of this and structurally related compounds for further biological evaluation.

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